Succinimidyl 4-hydrazinobenzoate

Descripción general

Descripción

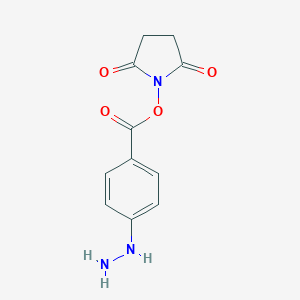

Succinimidyl 4-hydrazinobenzoate, also known as SHBH, is a chemical compound with the molecular formula C11H12ClN3O4 . It is used as a heterobifunctional linker leading to hydrazino-modified proteins .

Synthesis Analysis

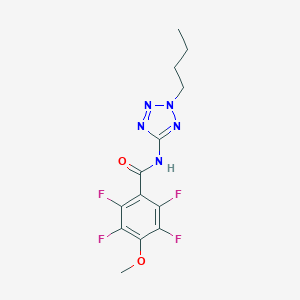

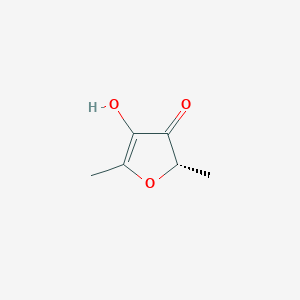

The synthesis of this compound involves several steps. Two synthesis approaches were implemented: the classical “two-pot radiosynthesis” and the more recently described “one-pot” method . The “two-pot” approach affords [18F]SFB with a 42% decay-corrected yield in 57 min . The recently established “one-pot” method, afforded a product with a lower chemical purity .Molecular Structure Analysis

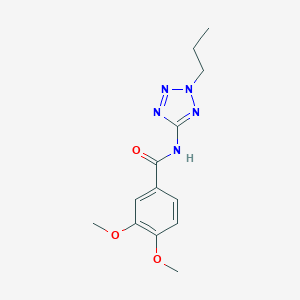

The molecular structure of this compound consists of a succinimidyl group and a 4-hydrazinobenzoate group . The molecular weight of the compound is 285.68 .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it has been used in the radiosynthesis of [18F]SFB, a widely used reagent for the labeling of biomolecules . The reaction was successfully completed within 6.5 min and the radiochemical yield was 64 ± 2% .Aplicaciones Científicas De Investigación

Protein Modification and Labeling

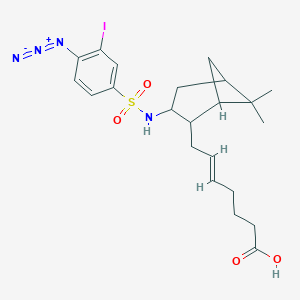

Succinimidyl 4-hydrazinobenzoate (SHBH) has been utilized in the modification of proteins for the synthesis of radiolabeled conjugates. For instance, SHBH-modified proteins have been used in the creation of 99mTc-radiolabeled protein conjugates, which are beneficial in imaging focal sites of infection (Schwartz et al., 1991). Similarly, N-succinimidyl 4-guanidinomethyl-3-[*I]iodobenzoate, a derivative of SHBH, has been developed for the radio-iodination of proteins, aiding in the study of protein internalization after receptor or antigen binding (Vaidyanathan & Zalutsky, 2007).

Radiopharmaceutical Preparation

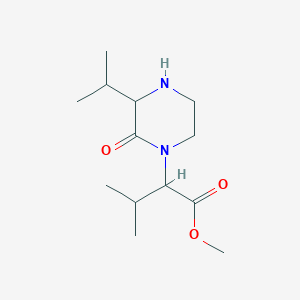

SHBH and its analogs have been instrumental in the preparation of radiopharmaceuticals. The stability of hydrazones formed from SHBH analogs plays a crucial role in protecting modified peptides during the manufacturing of radiolabeling kits, facilitating the synthesis of 99mTc-labeled radiopharmaceuticals (Harris et al., 1999).

Enzyme Conjugation

This compound and related compounds have been used to create enzyme conjugates. For example, conjugates between α-poly-d-lysine and enzymes like α-chymotrypsin and horseradish peroxidase have been developed using SHBH-related linking reagents. These conjugates retain enzymatic activity, highlighting their potential in various biochemical applications (Grotzky et al., 2011).

Peptide Derivatization

SHBH and its derivatives have also found use in peptide chemistry. For instance, hydrazinopeptides have been chemoselectively acylated using SHBH derivatives, enabling the synthesis of peptides with sensitive fatty acids (Bonnet et al., 2000). This method is particularly significant for creating lipopeptides and other peptide-based compounds.

Axonal Protein Labeling

In neurobiological research, SHBH derivatives have been used for labeling intra-axonal proteins. This approach has been applied to study the axonal transport of proteins, providing insights into neuronal function and structure (Fink & Gainer, 1980).

Safety and Hazards

The safety data sheet for a similar compound, N-Succinimidyl 4,7,10,13,16-pentaoxanonadec-18-ynoate, indicates that it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is recommended to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant .

Direcciones Futuras

The future directions for the use of Succinimidyl 4-hydrazinobenzoate are promising. It has been used in the development of a compact footprint of the EWOD radiosynthesizer, which has the potential to empower biologists to produce PET probes of interest themselves in a standard laboratory . Additionally, with expanding novel targets and indications, ADCs are expected to lead a new era of targeted cancer therapy in breast cancer .

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-hydrazinylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4/c12-13-8-3-1-7(2-4-8)11(17)18-14-9(15)5-6-10(14)16/h1-4,13H,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWGOICFRWDKMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40157941 | |

| Record name | Succinimidyl 4-hydrazinobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133081-23-9 | |

| Record name | Succinimidyl 4-hydrazinobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133081239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinimidyl 4-hydrazinobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

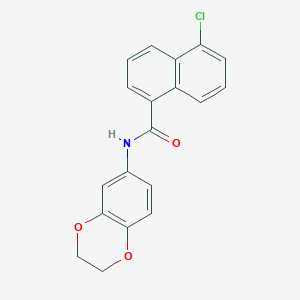

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B236282.png)

![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B236283.png)

![N-{3-[(2-bromobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236291.png)

![N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B236292.png)

![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236313.png)